molecular formula C21H18N4OS B2419418 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide CAS No. 1173396-74-1

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide

Cat. No.: B2419418
CAS No.: 1173396-74-1
M. Wt: 374.46
InChI Key: FVCCOUYDEVLNBR-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide is a synthetic organic compound that features a pyrazole ring, a benzothiazole ring, and a cinnamamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting from appropriate precursors such as hydrazines and 1,3-diketones.

    Synthesis of the benzothiazole ring: Often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling of the pyrazole and benzothiazole rings: This step might involve the use of coupling reagents like EDCI or DCC in the presence of a base.

    Formation of the cinnamamide moiety: This could be achieved through a condensation reaction between cinnamic acid or its derivatives and the intermediate formed in the previous step.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or benzothiazole rings.

    Reduction: Reduction reactions could be used to modify the cinnamamide moiety or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.

    Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Investigated for its effects on various diseases or conditions.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or binding to DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide
  • N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)aniline

Uniqueness

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide is unique due to the specific combination of its pyrazole, benzothiazole, and cinnamamide moieties. This unique structure could confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

Molecular Details:

  • Molecular Formula: C21H18N4OS
  • Molecular Weight: 374.5 g/mol
  • CAS Number: 1173396-74-1

The compound features a unique combination of a pyrazole ring, a benzothiazole moiety, and a cinnamamide structure, which may contribute to its diverse pharmacological properties .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC50 values for some related compounds were found to be between 2.43–7.84 μM for MDA-MB-231 and 4.98–14.65 μM for HepG2 cells .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Signal Transduction Modulation: It could alter signaling pathways that regulate cell growth and apoptosis.
  • DNA/RNA Interaction: Potential binding to nucleic acids may disrupt cellular functions leading to apoptosis in cancer cells.

Case Studies

A study focusing on the synthesis and biological evaluation of related pyrazole derivatives reported promising results regarding their anticancer properties. Among the synthesized compounds, those containing the pyrazole scaffold demonstrated significant growth inhibition against multiple cancer types, reinforcing the potential of these structures in anticancer drug development .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
N-(4-methylphenyl)-N'-(benzo[d]thiazol-2-yl)ureaContains a thiazole ring and urea functional groupAnticancer activity
5-(4-chlorophenyl)-1H-pyrazolePyrazole core with chlorophenyl substitutionAntimicrobial properties
3-amino-N-benzothiazoleBenzothiazole derivative with amino groupAnti-inflammatory effects

The structural uniqueness of this compound compared to these compounds suggests it may exhibit distinct biological profiles, warranting further exploration into its pharmacological potential.

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c26-20(12-11-17-7-2-1-3-8-17)25(16-15-24-14-6-13-22-24)21-23-18-9-4-5-10-19(18)27-21/h1-14H,15-16H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCCOUYDEVLNBR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.